2-Amino-1-(2-(methoxymethyl)piperidin-1-yl)ethanone

Catalog No.
S8203580
CAS No.
M.F
C9H18N2O2
M. Wt
186.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-1-(2-(methoxymethyl)piperidin-1-yl)ethanon...

Product Name

2-Amino-1-(2-(methoxymethyl)piperidin-1-yl)ethanone

IUPAC Name

2-amino-1-[2-(methoxymethyl)piperidin-1-yl]ethanone

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

InChI

InChI=1S/C9H18N2O2/c1-13-7-8-4-2-3-5-11(8)9(12)6-10/h8H,2-7,10H2,1H3

InChI Key

NNLLSNLQBYLQCR-UHFFFAOYSA-N

SMILES

COCC1CCCCN1C(=O)CN

Canonical SMILES

COCC1CCCCN1C(=O)CN

2-Amino-1-(2-(methoxymethyl)piperidin-1-yl)ethanone is a chemical compound characterized by its unique structure, which includes an amino group, a piperidine ring, and a methoxymethyl substituent. Its molecular formula is C₉H₁₈N₂O₂, with a molecular weight of 186.25 g/mol. The compound features a piperidine moiety, which is known for its versatility in medicinal chemistry and is often found in various pharmaceutical agents. The presence of the methoxymethyl group enhances its lipophilicity, potentially influencing its biological activity and pharmacokinetics .

Typical for amines and ketones. For instance:

  • Acylation Reactions: The amino group can react with acyl chlorides or anhydrides to form amides.
  • Alkylation Reactions: The nitrogen atom in the piperidine ring can undergo alkylation, allowing for further functionalization.
  • Reduction Reactions: The ketone functionality can be reduced to form secondary alcohols using reducing agents like lithium aluminum hydride or sodium borohydride .

2-Amino-1-(2-(methoxymethyl)piperidin-1-yl)ethanone exhibits various biological activities. Compounds containing piperidine rings are often associated with:

  • Neurotransmitter Modulation: Piperidine derivatives can act on neurotransmitter systems, influencing mood and cognitive functions.
  • Antimicrobial Activity: Some derivatives have shown potential against bacterial and fungal strains.
  • Analgesic Properties: Similar compounds have been investigated for pain relief mechanisms .

Synthesis of 2-Amino-1-(2-(methoxymethyl)piperidin-1-yl)ethanone can be achieved through several methods:

  • Mannich Reaction: This involves the reaction of formaldehyde, an amine, and a ketone to produce the desired compound.
  • Alkylation of Piperidine: Starting from piperidine, it can be alkylated with methoxymethyl chloride in the presence of a base.
  • Reduction of Intermediate Ketones: Ketones derived from piperidine derivatives can be reduced to yield the final product .

The compound has potential applications in:

  • Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound for developing new medications targeting neurological disorders.
  • Chemical Research: It can be utilized in studies exploring structure-activity relationships in medicinal chemistry.
  • Biological Studies: Its interaction with biological systems makes it suitable for research into new therapeutic agents .

Interaction studies involving 2-Amino-1-(2-(methoxymethyl)piperidin-1-yl)ethanone focus on its binding affinity to various receptors and enzymes. Preliminary studies suggest that it may interact with:

  • Dopamine Receptors: Potential implications for mood regulation.
  • Serotonin Transporters: Indicating possible antidepressant-like effects.
  • Cholinergic Systems: Suggesting cognitive enhancement capabilities .

Several compounds share structural similarities with 2-Amino-1-(2-(methoxymethyl)piperidin-1-yl)ethanone. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
2-Amino-1-piperidin-1-yl ethanoneContains a piperidine ringKnown for analgesic properties
2-Amino-N-methylpiperidin-1-yl ethanoneMethyl substitution on nitrogenIncreased central nervous system activity
2-Amino-N-benzylpiperidin-1-yl ethanoneBenzyl substitution on nitrogenEnhanced lipophilicity and receptor binding
3-Amino-N-(2-methoxyethyl)piperidin-1-yl ethanoneMethoxyethyl side chainPotentially improved pharmacokinetic properties

These comparisons illustrate that while similar compounds may share core structures, variations in substituents significantly influence their biological activity and pharmacological profiles .

XLogP3

-0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

186.136827821 g/mol

Monoisotopic Mass

186.136827821 g/mol

Heavy Atom Count

13

Dates

Last modified: 01-05-2024

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